molecular formula C26H24N4O4S B11389032 1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11389032
M. Wt: 488.6 g/mol
InChI Key: ZUXFNVGUUZGJHG-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes an ethylphenyl group, a methyl(phenyl)sulfamoyl group, and a dihydropyridazine core

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridazine core, followed by the introduction of the ethylphenyl and methyl(phenyl)sulfamoyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and sulfonyl chlorides. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various aryl groups into the compound, enhancing its structural diversity.

Scientific Research Applications

1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. It is also being investigated for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a molecular probe to study various biological pathways and interactions, particularly those involving sulfonamide and pyridazine moieties.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings with enhanced chemical resistance and mechanical properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group is known to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. Additionally, the pyridazine core can interact with DNA and RNA, potentially interfering with nucleic acid synthesis and function. These interactions lead to the compound’s observed biological effects, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide: This compound differs by having a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.

    1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxylate: The carboxylate derivative may exhibit different solubility and stability properties compared to the carboxamide form.

    1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-thioamide: The thioamide analog can have distinct electronic and steric effects, influencing its interaction with biological targets.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C26H24N4O4S/c1-3-19-9-13-22(14-10-19)30-18-17-24(31)25(28-30)26(32)27-20-11-15-23(16-12-20)35(33,34)29(2)21-7-5-4-6-8-21/h4-18H,3H2,1-2H3,(H,27,32)

InChI Key

ZUXFNVGUUZGJHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

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